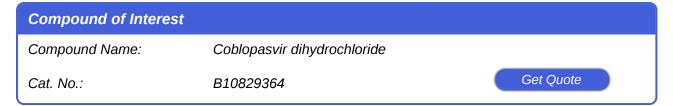


Coblopasvir Dihydrochloride: A Pan-Genotypic Inhibitor of HCV NS5A

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Coblopasvir dihydrochloride, formerly known as GSK2336805 and KW-136, is a potent, pangenotypic direct-acting antiviral (DAA) agent developed for the treatment of chronic Hepatitis C Virus (HCV) infection. Its therapeutic efficacy is rooted in the specific inhibition of the HCV Nonstructural Protein 5A (NS5A), a multifunctional phosphoprotein essential for viral RNA replication and virion assembly. This document provides a comprehensive technical overview of Coblopasvir dihydrochloride, including its mechanism of action, in vitro antiviral activity, resistance profile, and clinical trial data, presented in a format tailored for researchers, scientists, and drug development professionals.

Introduction to Coblopasvir Dihydrochloride

Coblopasvir is a second-generation NS5A inhibitor characterized by its picomolar potency against a broad range of HCV genotypes.[1] It is administered orally and is used in combination with other direct-acting antivirals, such as the NS5B polymerase inhibitor sofosbuvir, to achieve high rates of sustained virologic response (SVR).[2][3] In China, a combination therapy of coblopasvir and sofosbuvir has been approved for treating adults with chronic HCV genotypes 1, 2, 3, and 6, with or without compensated cirrhosis.[2]

Therapeutic Target and Mechanism of Action



The primary therapeutic target of Coblopasvir is the HCV NS5A protein.[4] NS5A is a crucial component of the HCV replication complex and does not possess any known enzymatic activity. Instead, it functions as a scaffold protein, interacting with both viral and host factors to facilitate the formation of the membranous web, the site of viral RNA replication.[4][5] NS5A is also involved in the assembly of new viral particles.[6]

Coblopasvir exerts its antiviral effect by binding to the N-terminus of NS5A, likely within Domain I.[1][7] This binding event is thought to induce a conformational change in the NS5A protein, thereby disrupting its normal functions. The precise mechanism of inhibition is believed to be twofold:

- Inhibition of Viral RNA Replication: Coblopasvir interferes with the formation and function of the HCV replication complex, leading to a cessation of viral RNA synthesis.[6][7]
- Inhibition of Virion Assembly: The binding of Coblopasvir to NS5A also disrupts the process of assembling new, infectious viral particles.

This dual mechanism of action contributes to the potent antiviral activity observed with Coblopasvir.

Signaling Pathway of HCV Replication and Coblopasvir Inhibition

The following diagram illustrates the central role of NS5A in the HCV replication cycle and the point of intervention for Coblopasvir.



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HCV Replication Cycle and Coblopasvir's Point of Inhibition.

In Vitro Antiviral Activity

The in vitro antiviral activity of Coblopasvir (as GSK2336805) has been evaluated in HCV subgenomic replicon systems. The compound demonstrates potent, picomolar activity against multiple HCV genotypes.

Table 1: In Vitro Activity of Coblopasvir (GSK2336805) in HCV Replicon and Live Virus Assays[6]

HCV Replicon or Virus	Mean EC50 (pM) (95% CI)	n	CC50 (µM)
Genotype 1a (H77)	58.5 (42.3–80.9)	17	43
Genotype 1b (Con-1)	7.4 (6.5–8.4)	44	47
Genotype 1b (Con-1) + 40% Human Serum	25.7 (23.0–28.7)	8	ND
Genotype 2a (JFH-1)	53.8 (37.7–77.0)	20	ND
HCVcc (Jc1)	63.7	2	ND

CI: Confidence

Interval; n: number of experiments; CC50:

50% cytotoxic

concentration; ND: Not Determined.

Resistance Profile

Resistance to NS5A inhibitors can emerge through specific amino acid substitutions in the NS5A protein. The in vitro resistance profile of Coblopasvir (as GSK2336805) has been characterized by selecting for resistance in HCV replicon cells and by testing its activity against replicons containing known resistance-associated substitutions (RASs).

Table 2: Activity of Coblopasvir (GSK2336805) Against Genotype 1a NS5A Variants[1]



NS5A Substitution	Mean EC50 (nM)	Fold Change vs. Wild Type
Wild Type	0.0585	1
Q30H	8.7	>150
L31M	4.1	>150
M28T	>10	>170
Q30R	>10	>170
L31V	>10	>170
P32L	0.04	0.7
Y93H	0.12	2.1
Y93N	0.16	2.7

Table 3: Activity of Coblopasvir (GSK2336805) Against Genotype 1b NS5A Variants[1]

NS5A Substitution	Mean EC50 (pM)	Fold Change vs. Wild Type
Wild Type	7.4	1
L28V	23	3.1
L31V	12	1.6
Y93H	18	2.4
Y93N	89	12

Clinical Efficacy and Safety

Coblopasvir has been evaluated in Phase 2 and Phase 3 clinical trials, primarily in combination with sofosbuvir. These trials have demonstrated high efficacy and a favorable safety profile across various HCV genotypes.

Table 4: Summary of Phase 2 Clinical Trial of Coblopasvir plus Sofosbuvir[8]



Patient Population	Treatment Regimen	SVR12 Rate (ITT)	Key Adverse Events
Treatment-naïve, non-cirrhotic (GT 1, 2, 3, 6)	Coblopasvir 30mg or 60mg + Sofosbuvir 400mg for 12 weeks	98.2% (108/110)	Not specified in detail, generally well- tolerated
Treatment-naïve, cirrhotic (GT 1, 2, 3, 6)	Coblopasvir 60mg + Sofosbuvir 400mg for 12 weeks		

Table 5: Summary of Phase 3 Clinical Trial of Coblopasvir plus Sofosbuvir[2][3]

Patient Population	Treatment Regimen	Overall SVR12 Rate (FAS)	SVR12 by Genotype	Most Common Adverse Events (≥1%)
Treatment-naïve and interferon-experienced, with or without compensated cirrhosis (GT 1, 2, 3, 6)	Coblopasvir 60mg + Sofosbuvir 400mg for 12 weeks	97% (359/371)	GT1: 98%GT2: 97%GT3: 93%GT6: 95%	Neutropenia, Fatigue
ITT: Intention-to- Treat; FAS: Full Analysis Set.				

Experimental Protocols HCV Replicon Inhibition Assay

The in vitro antiviral activity of Coblopasvir is determined using an HCV subgenomic replicon assay. This assay utilizes human hepatoma (Huh-7) cell lines that stably express an HCV subgenomic replicon, which contains the genetic information for the viral nonstructural proteins necessary for RNA replication. The replicon often includes a reporter gene, such as luciferase, to quantify the level of viral replication.

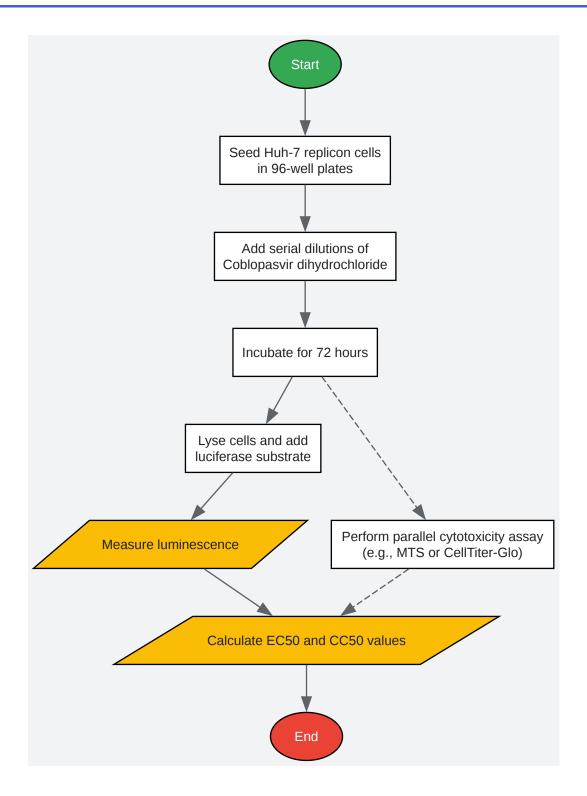




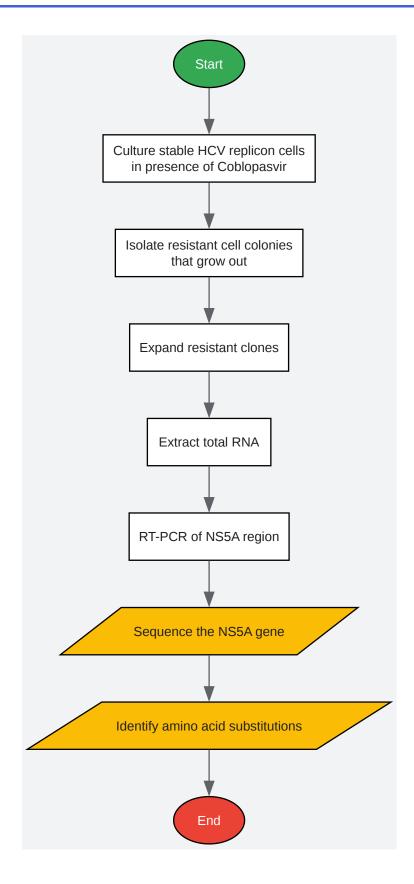


Workflow for HCV Replicon Inhibition Assay:









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